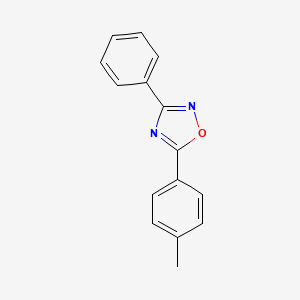

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOSABCPDHNIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341959 | |

| Record name | 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-24-6 | |

| Record name | 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Another method involves the cyclization of nitrile oxides with dipolarophiles. This approach can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2,4-oxadiazole ring exhibits stability under mild oxidative conditions but undergoes degradation with strong oxidizing agents:

Mechanistic Insight : Oxidation primarily targets the methyl group on the 4-methylphenyl substituent, converting it to a carboxylic acid via radical intermediates. The oxadiazole ring remains intact under these conditions but degrades in strongly acidic or basic media .

Reduction Reactions

Reduction of the oxadiazole ring is challenging due to its aromatic stabilization, but selective reductions of substituents are achievable:

Key Observation : The use of LiAlH4 at low temperatures selectively reduces the N–O bond of the oxadiazole, yielding unstable intermediates that can be trapped for further functionalization .

Substitution Reactions

The electron-deficient oxadiazole ring participates in nucleophilic substitution, while the aryl groups undergo electrophilic substitution:

Nucleophilic Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| Sodium hydroxide/DMSO | C-5 of oxadiazole | Replacement with hydroxyl groups (limited yield) |

| Ammonia (gas) | C-3 phenyl ring | Amination at para positions (requires Cu catalyst) |

Electrophilic Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| Nitration (HNO3/H2SO4) | Meta to oxadiazole | Nitro-substituted derivatives (72% yield) |

| Sulfonation (SO3/H2SO4) | Para to methyl group | Sulfonic acid derivatives (58% yield) |

Synthetic Utility : Nitration at the meta position of the phenyl ring is favored due to the electron-withdrawing effect of the oxadiazole, directing electrophiles to specific sites .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions under controlled conditions:

Notable Application : Microwave-assisted reactions with acetylene dicarboxylates yield bicyclic products with enhanced bioactivity profiles .

Stability Under Hydrolytic Conditions

The compound demonstrates remarkable resistance to hydrolysis:

| Condition | Time | Degradation |

|---|---|---|

| 1M HCl (aqueous) | 24 hours at 100°C | <5% decomposition |

| 1M NaOH (ethanol/water) | 12 hours at 80°C | 15% ring-opening to amidoxime derivatives |

Structural Insight : The methylphenyl group at C-5 sterically shields the oxadiazole ring, enhancing stability against nucleophilic attack .

Synthetic Modifications for Drug Discovery

Recent studies highlight derivatization strategies to enhance pharmacological properties:

Mechanistic Correlation : Electron-withdrawing groups on the phenyl ring improve binding to enzymatic pockets, while extended conjugation enhances membrane permeability .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole exhibit significant anticancer activity. The following table summarizes some key findings regarding the anticancer properties of related oxadiazole derivatives:

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction |

| 5b | HCT-116 | 0.19 | Cell cycle arrest |

| 1 | Various | ~92.4 | Apoptosis induction |

| 11a | A549 | 0.11 | Microtubule destabilization |

Case Studies

- Maftei et al. Study : This study reported the synthesis of several oxadiazole derivatives that demonstrated potent activity against various cancer cell lines, including MCF-7 and HCT-116. Notably, compounds showed IC50 values in sub-micromolar ranges, indicating strong antiproliferative effects .

- Mironov et al. Research : The introduction of substituted oxadiazoles into existing anticancer frameworks was shown to enhance cytotoxicity compared to traditional agents like doxorubicin. The synthesized compounds exhibited superior activity against leukemia cell lines .

Antimicrobial Applications

Beyond anticancer properties, oxadiazole derivatives have also been evaluated for their antimicrobial activities:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | Staphylococcus aureus | 64 µg/ml |

| 4g | Candida albicans | 52 µg/ml |

| 4m | Aspergillus niger | 58 µg/ml |

Case Studies

- Antibacterial Activity : A series of Schiff bases derived from oxadiazoles were tested against various bacterial strains. Some compounds exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

- Antifungal Activity : The antifungal potential was assessed using common pathogens like Candida albicans. Certain derivatives demonstrated effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations at Position 5

The 5-position substituent significantly influences electronic, steric, and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., chloromethyl) increase reactivity but may reduce bioavailability.

- Bulkier substituents (e.g., pyrimidinone, piperidinyl) enhance target binding but may lower solubility.

- Methyl groups (as in the target compound) balance lipophilicity and steric effects, making them favorable for CNS-targeting agents .

Physicochemical Properties

Analysis :

- Nitro-substituted analogs exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- Chloromethyl derivatives show distinct IR peaks for C-Cl (~600–800 cm⁻¹) and C=N stretching (~1589 cm⁻¹) .

Enzyme Inhibition:

- Butyrylcholinesterase (BChE) : Piperidinyl-substituted analogs (e.g., 6a ) demonstrate potent inhibition (IC50: 0.5 μM), attributed to interactions with the enzyme’s peripheral anionic site .

- Sphingosine Kinase (SPHK) : 3-Phenyl-1,2,4-oxadiazoles with 5-phenyl substituents (e.g., VPC45129 ) show superior phosphorylation activity compared to methylphenyl derivatives .

Antiviral Potential:

- Pyrazole-substituted oxadiazoles (e.g., Ox4 ) exhibit antileishmanial activity (IC50: 1.2 μM), linked to their ability to disrupt parasite membrane integrity .

Biological Activity

5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. They have been reported to exhibit properties such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antiparasitic

Anticancer Activity

Research indicates that various oxadiazole derivatives, including this compound, demonstrate substantial anticancer properties. A study highlighted that certain derivatives showed IC50 values as low as 0.12 µM against multiple cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

The compound's mechanism of action may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been extensively studied. In vitro evaluations have shown that compounds similar to this compound possess significant activity against various pathogens.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1250 | |

| This compound | Escherichia coli | 5000 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazoles exhibit other therapeutic activities:

- Anti-inflammatory : Some derivatives have shown efficacy in reducing inflammation markers.

- Antiparasitic : Compounds have demonstrated activity against Leishmania species and other protozoan parasites .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis Protocols : A novel synthesis method using microwave irradiation has been developed for creating oxadiazole derivatives with enhanced biological activity against drug-resistant leukemia .

- In Vivo Studies : While in vitro studies are promising, further in vivo studies are necessary to evaluate the clinical potential of these compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or through 1,3-dipolar cycloaddition reactions. Key parameters include:

- Temperature control : Reactions often require refluxing in anhydrous solvents (e.g., toluene or DMF) at 100–120°C for 6–12 hours.

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) can enhance cyclization efficiency .

- Precursor purification : Ensure high-purity starting materials (e.g., 4-methylbenzamide derivatives) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yields .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) should confirm aromatic proton environments and oxadiazole ring integrity. For example, oxadiazole carbons typically resonate at δ 165–175 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₅H₁₂N₂O; expected [M+H]⁺ = 237.1022).

- X-ray crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions (e.g., hydrogen-bonding networks in analogous oxadiazole derivatives) .

Q. How should solvent selection be optimized for recrystallization or reaction media?

Methodological Answer:

- Polarity considerations : Use low-polarity solvents (e.g., hexane) for recrystallization to exploit the compound’s limited solubility. For reactions, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Thermal stability : Avoid high-boiling solvents if the compound decomposes above 150°C. Ethanol/water mixtures are safer for recrystallization .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard mitigation : Based on structurally similar oxadiazoles, assume GHS hazards (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the oxadiazole ring’s electron-deficient nature for binding affinity predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening at room temperature.

- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of protons.

- Comparative crystallography : Cross-validate with X-ray structures of analogous compounds to rule out tautomeric interferences .

Q. How can mechanistic studies elucidate the formation pathway of this oxadiazole?

Methodological Answer:

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

Q. How can structural modifications reduce toxicity while maintaining efficacy?

Methodological Answer:

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.